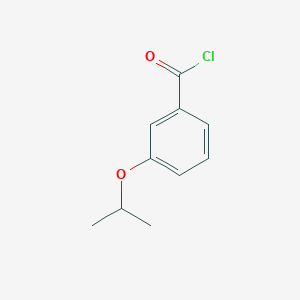

3-Isopropoxybenzoyl chloride

Overview

Description

3-Isopropoxybenzoyl chloride (3-IPBC) is an organic compound belonging to the class of compounds known as acyl chlorides. It is a colorless liquid with a pungent odor, and is used in a variety of industries, including the pharmaceutical, agrochemical, and chemical industries. 3-IPBC is a versatile reagent, and is used in a variety of synthetic and analytical techniques. It is also a useful intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

1. Binding to Anion Transport Proteins

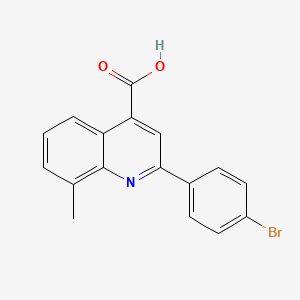

3-Isopropoxybenzoyl chloride has potential relevance in studies involving the binding of hydroxybenzoic acids to anion transport proteins in human erythrocytes. These acids, including similar compounds to this compound, demonstrate the ability to displace chloride from binding sites on these proteins, indicating specific molecular interactions and potential applications in medicinal chemistry (Minami, Price, & Cutler, 1992).

2. Polymer Synthesis

In polymer chemistry, derivatives of this compound are used in the synthesis of linear and branched poly(3-hydroxybenzoates). These polymers exhibit interesting properties like solubility in various solvents and potential for creating amorphous or crystalline structures, essential for developing new materials (Kricheldorf, Zang, & Schwarz, 1982).

3. Photovoltaic Device Improvement

In the field of renewable energy, derivatives similar to this compound have been linked to graphene oxide to improve the performance of organic bulk heterojunction photovoltaic devices. Such modifications significantly enhance power conversion efficiency, demonstrating the compound's potential in energy-related applications (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

3-Isopropoxybenzoyl chloride is primarily used as a reactant, reagent, or building block in organic chemistry . It is a versatile building block with a wide range of chemical properties . .

Mode of Action

It likely interacts with its targets through standard chemical reactions, but the specifics would depend on the particular reaction it is being used in .

Biochemical Pathways

As a general reagent in organic chemistry, this compound can be involved in a variety of biochemical pathways. The exact pathways and their downstream effects would depend on the specific reactions that the compound is used in .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is used in. As a versatile building block in organic chemistry, it can contribute to a wide range of chemical properties and outcomes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcomes of the reactions that the compound is involved in .

Biochemical Analysis

Biochemical Properties

3-Isopropoxybenzoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with enzymes, proteins, and other biomolecules through its reactive benzoyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins or nucleic acids . These interactions can lead to modifications of the biomolecules, affecting their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and nucleic acids, which in turn can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the covalent modification of proteins by this compound can alter their activity, stability, and interactions with other cellular components, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The benzoyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This can result in changes in gene expression and cellular metabolism, as the modified biomolecules may have altered functions or regulatory roles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its effectiveness and potential long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative effects on cells, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s metabolic pathways are essential for understanding its overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s effects on different tissues and organs.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, localization to the nucleus can influence gene expression, while localization to the mitochondria can affect cellular metabolism.

Properties

IUPAC Name |

3-propan-2-yloxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIMBZGVPVKFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406368 | |

| Record name | 3-isopropoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214847-64-0 | |

| Record name | 3-isopropoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

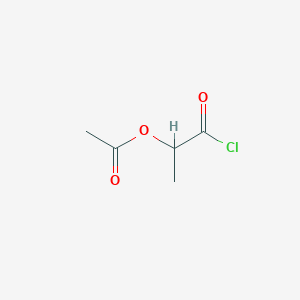

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B1275865.png)

![N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1275880.png)

![Benzo[d]thiazol-6-ylboronic acid](/img/structure/B1275884.png)